molecular formula C20H27N7O4 B115047 Dthp-ornithine CAS No. 141397-59-3

Dthp-ornithine

Cat. No. B115047
M. Wt: 429.5 g/mol
InChI Key: YYXQTKSKWJEYRP-MHTVFEQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dthp-ornithine, also known as N-dodecyl-L-2,3-diaminopropionate ornithine, is a synthetic compound that has been extensively researched for its potential applications in the field of biochemistry and biotechnology. It is a derivative of the amino acid ornithine and has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.

Mechanism Of Action

Dthp-ornithine exerts its effects by binding to the active site of enzymes and preventing them from carrying out their normal functions. This results in a decrease in the activity of these enzymes, which can have a wide range of physiological effects.

Biochemical And Physiological Effects

Dthp-ornithine has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, reduce inflammation, and improve wound healing. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of various neurological disorders.

Advantages And Limitations For Lab Experiments

One of the major advantages of Dthp-ornithine is its ability to selectively inhibit specific enzymes without affecting other metabolic pathways. This makes it a useful tool for studying the role of specific enzymes in various biological processes. However, one limitation of Dthp-ornithine is its relatively high cost, which may limit its use in certain research applications.

Future Directions

There are many potential future directions for research on Dthp-ornithine. One area of interest is its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of Dthp-ornithine and its potential applications in various fields of science.

Synthesis Methods

Dthp-ornithine is synthesized using a multi-step process that involves the reaction of ornithine with dodecylamine and 2-chloro-1,3-propanediol. The resulting compound is then purified using various chromatography techniques to obtain a highly pure form of Dthp-ornithine.

Scientific Research Applications

Dthp-ornithine has been extensively researched for its potential applications in various fields of science. It has been shown to be an effective inhibitor of various enzymes, including arginase and ornithine decarboxylase, which are involved in the regulation of various metabolic processes in the body.

properties

CAS RN

141397-59-3

Product Name

Dthp-ornithine

Molecular Formula

C20H27N7O4

Molecular Weight

429.5 g/mol

IUPAC Name

(2S)-5-amino-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)methylamino]benzoyl]amino]pentanoic acid

InChI

InChI=1S/C20H27N7O4/c21-7-1-2-15(19(30)31)25-17(28)12-3-5-13(6-4-12)23-9-11-8-14-16(24-10-11)26-20(22)27-18(14)29/h3-6,11,15,23H,1-2,7-10,21H2,(H,25,28)(H,30,31)(H4,22,24,26,27,29)/t11?,15-/m0/s1

InChI Key

YYXQTKSKWJEYRP-MHTVFEQDSA-N

Isomeric SMILES

C1C(CNC2=C1C(=O)N=C(N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCCN)C(=O)O

SMILES

C1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCCN)C(=O)O

Canonical SMILES

C1C(CNC2=C1C(=O)N=C(N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCCN)C(=O)O

synonyms

N(alpha)-(5-deaza-5,6,7,8-tetrahydropteroyl)ornithine

Origin of Product

United States

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